molecular formula C11H11N3O B2762435 1-Allyl-3-hydrazonoindolin-2-one CAS No. 832-83-7

1-Allyl-3-hydrazonoindolin-2-one

Cat. No.: B2762435
CAS No.: 832-83-7
M. Wt: 201.229
InChI Key: OHYXKZLBQBTAIO-RAXLEYEMSA-N
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Description

1-Allyl-3-hydrazonoindolin-2-one is a chemical compound with the molecular formula C11H11N3O. It is a derivative of indole, a heterocyclic aromatic organic compound.

Mechanism of Action

Target of Action

1-Allyl-3-hydrazonoindolin-2-one, also known as 1-Allyl-3-hydrazono-1,3-dihydro-indol-2-one, is a derivative of isatin-based Schiff bases . These compounds have been synthesized to target multiple diseases, including antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities . The compound’s primary targets include enzymes such as α-amylase and acetylcholinesterase .

Mode of Action

The compound interacts with its targets, leading to various changes. For instance, it exhibits inhibitory activity against the α-amylase enzyme . It also displays inhibitor activity against the acetylcholinesterase (AChE) enzyme .

Biochemical Pathways

The compound affects several biochemical pathways. It has been found to have anti-diabetic properties by inhibiting the α-amylase enzyme, which plays a crucial role in carbohydrate digestion . It also inhibits the acetylcholinesterase enzyme, which is involved in neurotransmission, suggesting potential anti-Alzheimer’s activity .

Pharmacokinetics

In silico admet properties were predicted for similar compounds . ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity properties of a compound, which are crucial for determining its bioavailability and potential as a drug.

Result of Action

The compound’s action results in molecular and cellular effects. It has been found to exhibit antioxidant activity, suggesting that it can neutralize harmful free radicals in the body . It also shows anti-diabetic activity by inhibiting α-amylase, potentially reducing postprandial hyperglycemia . Furthermore, it displays anti-Alzheimer’s activity by inhibiting acetylcholinesterase, potentially improving cognitive function .

Preparation Methods

The synthesis of 1-Allyl-3-hydrazonoindolin-2-one typically involves the reaction of indole derivatives with hydrazine derivatives under specific conditions. One common method involves the condensation of 1-allyl-2-indolinone with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrazono group .

Chemical Reactions Analysis

1-Allyl-3-hydrazonoindolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazono group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Allyl-3-hydrazonoindolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Comparison with Similar Compounds

Properties

IUPAC Name

3-diazenyl-1-prop-2-enylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-7-14-9-6-4-3-5-8(9)10(13-12)11(14)15/h2-6,12,15H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZQZWKIDXHJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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